Cas no 10311-40-7 (2,6-Dimethyl-3-(methylsulfonyl)aniline)

2,6-Dimethyl-3-(methylsulfonyl)aniline is a substituted aniline derivative featuring a methylsulfonyl group at the 3-position and methyl groups at the 2- and 6-positions. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methylsulfonyl group contributes to its electron-withdrawing properties, facilitating selective functionalization reactions. Its high purity and well-defined structure ensure consistent performance in coupling and substitution reactions. The compound’s steric hindrance from the dimethyl substitution also influences regioselectivity in further derivatization. Suitable for research and industrial applications, it offers a reliable building block for complex molecular frameworks.
2,6-Dimethyl-3-(methylsulfonyl)aniline structure
10311-40-7 structure
Product Name:2,6-Dimethyl-3-(methylsulfonyl)aniline
CAS No:10311-40-7
MF:C9H13NO2S
MW:199.27002120018
MDL:MFCD04037921
CID:135686
PubChem ID:2761052
Update Time:2025-10-30

2,6-Dimethyl-3-(methylsulfonyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethyl-3-(methylsulfonyl)aniline
    • Benzenamine,2,6-dimethyl-3-(methylsulfonyl)-
    • 2,6-dimethyl-3-(methylsulphonyl)aniline
    • 2,6-Dimethyl-3-methylsulfonyl-anilin
    • AC1MC42H
    • ACT06478
    • Ambpe2008073
    • CTK4A1743
    • 3-(Methylsulfonyl)-2,6-xylidine
    • 3-(Methylsulphonyl)-2,6-xylidine, 3-Amino-2,4-dimethylphenyl methyl sulphone
    • 2,6-dimethyl-3-(methylsulfonyl)aniline, AldrichCPR
    • MFCD04037921
    • 10311-40-7
    • PS-5950
    • A15074
    • Diazoxon-d10
    • SCHEMBL10339150
    • AKOS006227591
    • J-000873
    • DTXSID80375506
    • 2,6-dimethyl-3-methylsulfonylaniline
    • 2,6-dimethyl-3-(methyl sulfonyl)aniline
    • CS-0440215
    • FT-0676956
    • 3-methanesulfonyl-2,6-dimethylaniline
    • MDL: MFCD04037921
    • Inchi: 1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3
    • InChI Key: IAWUBBZDJUPVOE-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C)=C(C=1C)N)(=O)=O

Computed Properties

  • Exact Mass: 199.06679
  • Monoisotopic Mass: 199.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.200±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 101-103 ºC
  • Boiling Point: 402.7°C at 760 mmHg
  • Flash Point: 197.3°C
  • Refractive Index: 1.552
  • Solubility: Slightly soluble (1.5 g/l) (25 º C),
  • PSA: 60.16
  • LogP: 2.95110

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2,6-Dimethyl-3-(methylsulfonyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:10311-40-7)2,6-Dimethyl-3-(methylsulfonyl)aniline
Order Number:A15074
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):154.0
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Additional information on 2,6-Dimethyl-3-(methylsulfonyl)aniline

Professional Introduction to 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS No. 10311-40-7)

2,6-Dimethyl-3-(methylsulfonyl)aniline, identified by the Chemical Abstracts Service (CAS) number 10311-40-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its aromatic structure and functional groups, exhibits unique properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular formula, C9H13NO2S, underscores its complex composition and potential reactivity.

The structural motif of 2,6-Dimethyl-3-(methylsulfonyl)aniline consists of a benzene ring substituted with two methyl groups at the 2- and 6-positions, along with a methylsulfonyl group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the methylsulfonyl group, in particular, enhances its potential as a pharmacophore in drug design due to its ability to engage in hydrogen bonding and dipole-dipole interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of 2,6-Dimethyl-3-(methylsulfonyl)aniline and its derivatives. Research has demonstrated that modifications to this core structure can lead to compounds with enhanced activity against various diseases. For instance, studies have highlighted its role as a precursor in the synthesis of molecules targeting neurological disorders. The compound's ability to modulate enzyme activity and receptor binding has made it a subject of intense investigation in medicinal chemistry.

One of the most compelling aspects of 2,6-Dimethyl-3-(methylsulfonyl)aniline is its versatility in chemical transformations. The methylsulfonyl group can be readily modified through nucleophilic aromatic substitution or reduction reactions, allowing for the introduction of additional functional groups or the removal of the sulfonyl moiety altogether. This flexibility has enabled researchers to generate a library of derivatives with tailored properties for specific applications.

The synthesis of 2,6-Dimethyl-3-(methylsulfonyl)aniline typically involves multi-step organic reactions starting from commercially available aromatic precursors. Key steps often include methylation, sulfonylation, and selective functional group protection or deprotection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve yield and purity. These synthetic strategies underscore the compound's importance as a building block in industrial-scale chemical manufacturing.

The pharmacological profile of 2,6-Dimethyl-3-(methylsulfonyl)aniline has been extensively studied in preclinical models. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These mechanisms are particularly relevant given the increasing evidence linking these pathways to chronic diseases such as cancer and neurodegenerative disorders. Further research is ongoing to elucidate its exact mode of action and identify potential therapeutic applications.

From an industrial perspective, 2,6-Dimethyl-3-(methylsulfonyl)aniline represents an important intermediate for producing high-value pharmaceutical ingredients. Its structural complexity and functional diversity make it suitable for use in drug formulations targeting a wide range of conditions. As synthetic methodologies continue to evolve, the efficiency and scalability of producing this compound are expected to improve, further enhancing its commercial viability.

The environmental impact of synthesizing and utilizing 2,6-Dimethyl-3-(methylsulfonyl)aniline is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader industry trends toward sustainable chemistry practices. By optimizing reaction conditions and employing catalytic systems that enhance selectivity, researchers aim to make the production process more environmentally friendly without compromising yield or quality.

In conclusion,2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS No. 10311-40-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for designing novel therapeutics targeting various diseases. As scientific understanding advances and synthetic techniques improve,the role of this compound is likely to expand further,contributing to innovative solutions in medicine and chemistry.

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Amadis Chemical Company Limited
(CAS:10311-40-7)2,6-Dimethyl-3-(methylsulfonyl)aniline
A15074
Purity:99%
Quantity:1g
Price ($):154.0
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